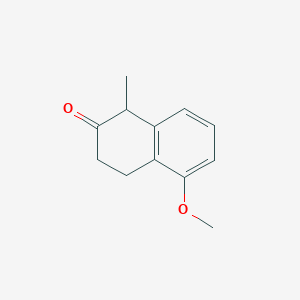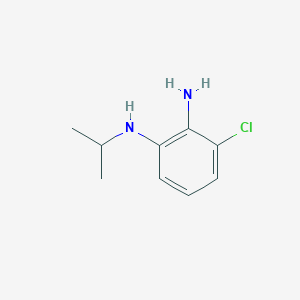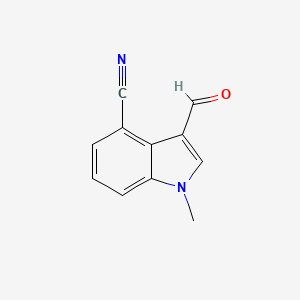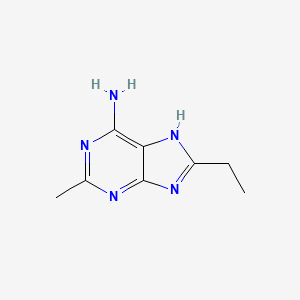
6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is an organic compound with the molecular formula C10H13NO2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the 6th position and a hydroxyl group at the 3rd position on the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 6-methoxyquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Another approach involves the cyclization of an appropriate precursor, such as 2-(6-methoxyphenyl)ethanamine, under acidic conditions. This method may require the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents used in industrial synthesis include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group at the 6th position can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Formation of 6-methoxy-1,2,3,4-tetrahydroquinolin-3-one.
Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 3rd position.
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline: Contains an isoquinoline ring instead of a quinoline ring.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Contains a carboxylate group at the 6th position instead of a methoxy group.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both a methoxy group at the 6th position and a hydroxyl group at the 3rd position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C10H13NO2/c1-13-9-2-3-10-7(5-9)4-8(12)6-11-10/h2-3,5,8,11-12H,4,6H2,1H3 |
InChI Key |
IIOUMAPAFDNTLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)


![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)






![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
